3-Fluorobenzyl alcohol

Catalog No.
S607141
CAS No.
456-47-3
M.F
C7H7FO
M. Wt
126.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzyl alcohol

CAS Number

456-47-3

Product Name

3-Fluorobenzyl alcohol

IUPAC Name

(3-fluorophenyl)methanol

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2

InChI Key

QDHRSLFSDGCJFX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CO

Canonical SMILES

C1=CC(=CC(=C1)F)CO

The exact mass of the compound 3-Fluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158273. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorobenzyl alcohol (CAS 456-47-3) is a monofluorinated aromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and fine specialty chemicals. Featuring a meta-substituted fluorine atom on a benzyl alcohol core, it presents a unique balance of inductive electron-withdrawing effects and steric accessibility compared to its ortho- and para-isomers. In procurement contexts, it is primarily selected for its ability to modulate the lipophilicity (LogP), metabolic stability, and binding affinity of downstream active pharmaceutical ingredients (APIs). While structurally similar to standard benzyl alcohol, the meta-fluorine substitution significantly alters its reactivity profile in cross-coupling, etherification, and oxidation workflows, necessitating specific precursor selection rather than generic class-level substitution [1].

Substituting 3-fluorobenzyl alcohol with unsubstituted benzyl alcohol or its ortho/para-fluorinated isomers frequently leads to process failures, divergent product profiles, or drastically altered reaction kinetics. The meta-fluorine exerts a strong inductive effect without the direct resonance stabilization seen in the para-position, fundamentally changing the electrophilicity of the benzylic carbon and the electron density of the aromatic ring. In industrial oxidation protocols, 3-fluorobenzyl alcohol can trigger rapid reagent decomposition (such as with peroxides) that baseline benzyl alcohols do not, requiring modified dosing strategies . Furthermore, in biocatalytic cascades and etherification reactions, the meta-isomer demonstrates unique pathway divergence—such as over-oxidation to carboxylic acids or secondary byproduct formation—making it non-interchangeable with 2-fluoro or 4-fluorobenzyl alcohol without extensive process re-optimization [REFS-2, REFS-3].

Biocatalytic Synthesis Compatibility (Aldehyde Reduction)

In biocatalytic production workflows, the precursor 3-fluorobenzaldehyde demonstrates significantly higher compatibility with aryl-alcohol dehydrogenase (AAD1p) for reduction to 3-fluorobenzyl alcohol compared to its positional isomers. Quantitative assays show the meta-substituted precursor achieves 69% relative reduction activity, whereas the 4-fluoro and 2-fluoro isomers achieve only 29% and 27%, respectively[1]. This >2.3-fold increase in turnover makes the meta-isomer the preferred target for enzymatic synthesis routes.

Evidence DimensionRelative enzymatic reduction activity (aldehyde to alcohol)
Target Compound Data69% relative activity (3-fluorobenzaldehyde to 3-fluorobenzyl alcohol)
Comparator Or Baseline4-Fluorobenzaldehyde (29%) and 2-Fluorobenzaldehyde (27%)
Quantified Difference>2.3-fold higher biocatalytic conversion rate for the meta-substituted analog.
ConditionsAryl-alcohol dehydrogenase (AAD1p) from Phanerochaete chrysosporium with NADPH at pH 6.1, 30 °C.

For biocatalytic cascades or green synthesis, selecting the meta-fluoro isomer ensures significantly higher throughput and enzyme compatibility than para or ortho variants.

Pathway Divergence in Vinylation and Etherification

During calcium carbide-mediated vinylation, 3-fluorobenzyl alcohol exhibits a unique divergent reactivity profile compared to standard benzyl alcohols. While unsubstituted benzyl alcohol yields a single vinyl ether product in 89% yield, 3-fluorobenzyl alcohol produces two distinct compounds: the expected vinyl ether (48% yield) and a 3-fluorobenzyloxy-substituted vinyl ether (23% yield)[1]. This secondary substitution pathway is exclusive to the meta-fluoro derivative under these conditions.

Evidence DimensionProduct yield and pathway selectivity
Target Compound DataTwo products: vinyl ether (48%) and substituted vinyl ether (23%)
Comparator Or BaselineBenzyl alcohol (single vinyl ether product, 89% yield)
Quantified DifferenceFormation of a 23% secondary substitution product not observed with the baseline compound.
ConditionsCalcium carbide (CaC2), KOtBu, DMSO/1,4-dioxane, 100 °C, 5h.

Buyers using this compound for etherification must account for its unique reactivity and potential for divergent product formation, requiring specific optimization.

Reagent Stability in Chemical Oxidation Workflows

The meta-fluorine substitution significantly alters the processability of the alcohol during chemical oxidation. In a H2O2-AcOH-NaBr oxidation system, 3-fluorobenzyl alcohol causes rapid decomposition of hydrogen peroxide, necessitating a modified dropwise addition protocol over 2 hours . In contrast, unsubstituted benzyl alcohol undergoes smooth oxidation at 30-50 °C without triggering rapid peroxide degradation, achieving 92% conversion.

Evidence DimensionReagent (H2O2) decomposition rate and dosing requirement
Target Compound DataRapid H2O2 decomposition requiring 2-hour dropwise addition
Comparator Or BaselineBenzyl alcohol (stable H2O2 pool, batch addition acceptable)
Quantified DifferenceRequires a strictly controlled 2-hour dosing protocol to prevent reagent loss.
ConditionsH2O2-AcOH-NaBr oxidation system at 30-50 °C.

Process chemists must modify standard oxidation protocols and dosing rates when substituting 3-fluorobenzyl alcohol for benzyl alcohol to avoid thermal hazards and ensure reproducibility.

Over-Oxidation Susceptibility in Enzymatic Processing

When subjected to enzymatic oxidation by aryl-alcohol oxidase (AAO), 3-fluorobenzyl alcohol demonstrates pronounced aldehyde oxidase activity, leading to dual oxidation into both m-fluorobenzaldehyde and m-fluorobenzoic acid [1]. This contrasts sharply with unsubstituted benzyl alcohol, which is strictly oxidized to benzaldehyde (kcat = 3.74 s-1), and 2-fluorobenzyl alcohol, which exhibits high resistance to oxidation (kcat = 0.83 s-1).

Evidence DimensionEnzymatic oxidation pathway and product profile
Target Compound DataDual oxidation to aldehyde and carboxylic acid
Comparator Or BaselineBenzyl alcohol (strict oxidation to aldehyde) and 2-fluorobenzyl alcohol (low reactivity)
Quantified DifferenceTriggers a secondary over-oxidation pathway to the corresponding acid, unlike the baseline.
ConditionsAryl-alcohol oxidase (AAO) from Pleurotus eryngii, pH 6.

Procurement for biocatalytic oxidation must anticipate over-oxidation to the carboxylic acid when using the meta-fluoro isomer, requiring tighter reaction monitoring.

Biocatalytic Cascade Synthesis of Fluorinated APIs

Leveraging its high compatibility with aryl-alcohol dehydrogenases (69% relative turnover) compared to ortho/para isomers, 3-fluorobenzyl alcohol is the preferred intermediate for green, enzymatic synthesis of meta-fluorinated active pharmaceutical ingredients [1].

Complex Etherification and Scaffold Generation

Utilizing its unique reactivity profile in strong-base vinylation, where the meta-fluoro substitution drives divergent secondary ether formation, this compound is selected for generating complex, functionalized fluorinated scaffolds that cannot be accessed via standard benzyl alcohols[2].

Controlled Oxidation in Pharmaceutical Manufacturing

By implementing modified dosing protocols (e.g., slow peroxide addition), 3-fluorobenzyl alcohol is successfully oxidized into high-value meta-fluorinated aldehydes without the thermal runaway risks that would occur if standard benzyl alcohol protocols were blindly applied .

Design of IDO1 Inhibitors and Metabolic Probes

The meta-fluorine position is specifically utilized to optimize binding affinity and metabolic stability in medicinal chemistry, where generic benzyl alcohols or ortho-substitutions fail to provide the necessary electronegative interactions for target enzyme inhibition[3].

XLogP3

1.5

Boiling Point

201.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

456-47-3

Wikipedia

3-fluorobenzyl alcohol

Dates

Last modified: 08-15-2023

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